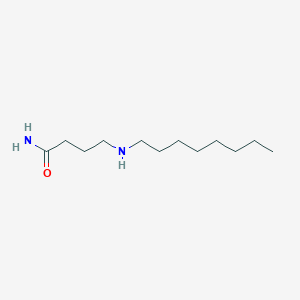
4-(Octylamino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Octylamino)butanamide is an organic compound with the molecular formula C12H26N2O. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its long alkyl chain, which imparts unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Octylamino)butanamide can be synthesized through several methods. One common approach involves the reaction of butanoyl chloride with octylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
CH3(CH2)2COCl+CH3(CH2)7NH2→CH3(CH2)2CONH(CH2)7CH3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Octylamino)butanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of acid or base, it can hydrolyze to produce butanoic acid and octylamine.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides to amines.
Substitution: Various alkylating agents can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Butanoic acid and octylamine.
Reduction: 4-(Octylamino)butane.
Substitution: Depending on the substituent, various N-substituted derivatives can be formed.
Applications De Recherche Scientifique
4-(Octylamino)butanamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Octylamino)butanamide depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The long alkyl chain can influence its hydrophobic interactions and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanamide: A simpler amide with a shorter alkyl chain.
Octanamide: Similar in structure but lacks the butyl group.
N-Octylacetamide: Contains an octyl group but has an acetyl group instead of a butyl group.
Uniqueness
4-(Octylamino)butanamide is unique due to its specific combination of a butyl group and an octylamine moiety. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
90068-20-5 |
|---|---|
Formule moléculaire |
C12H26N2O |
Poids moléculaire |
214.35 g/mol |
Nom IUPAC |
4-(octylamino)butanamide |
InChI |
InChI=1S/C12H26N2O/c1-2-3-4-5-6-7-10-14-11-8-9-12(13)15/h14H,2-11H2,1H3,(H2,13,15) |
Clé InChI |
HTFULOSWPBJEMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


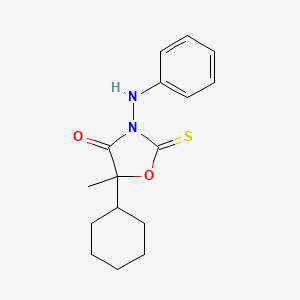


![2-({2,8-Dimethyl-4,6-dioxo-4,6-bis[(propan-2-yl)oxy]-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl}sulfanyl)benzoic acid](/img/structure/B14382451.png)
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol](/img/structure/B14382455.png)
![3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14382458.png)
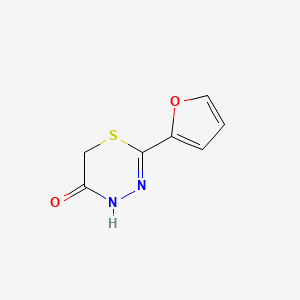
![3,8-Dioxatricyclo[3.2.1.02,4]oct-6-ylmethanol](/img/structure/B14382464.png)

![2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14382481.png)
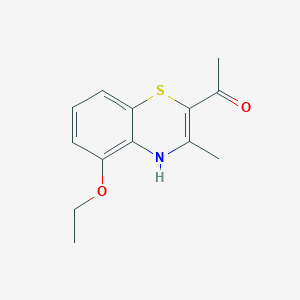
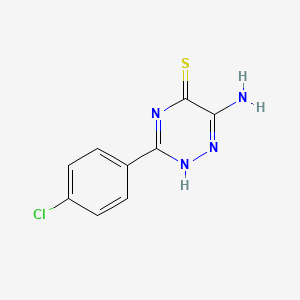
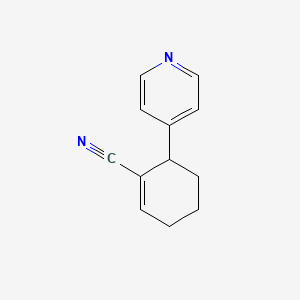
![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(heptyloxy)phenyl]methyl}urea](/img/structure/B14382499.png)
